molecular formula C16H29NO B3850505 1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol

1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol

Cat. No. B3850505
M. Wt: 251.41 g/mol
InChI Key: LZMIRIAFOMPJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TC-5214 and is a selective neuronal nicotinic acetylcholine receptor modulator. TC-5214 has been studied extensively for its potential use in the treatment of various psychiatric and neurological disorders.

Mechanism of Action

TC-5214 acts as a selective modulator of the α4β2 subtype of neuronal nicotinic acetylcholine receptors. This modulation results in increased release of neurotransmitters, including dopamine, norepinephrine, and serotonin. This increased neurotransmitter release is thought to be responsible for the antidepressant effects of TC-5214.
Biochemical and physiological effects:
TC-5214 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, including dopamine, norepinephrine, and serotonin. TC-5214 has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, TC-5214 has been shown to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using TC-5214 in lab experiments include its well-characterized mechanism of action and its potential therapeutic applications. However, there are also limitations to using TC-5214 in lab experiments. These limitations include the need for specialized equipment and expertise to handle the compound safely and the potential for off-target effects.

Future Directions

There are a number of future directions for research on TC-5214. One area of research is the potential use of TC-5214 in combination with other drugs for the treatment of psychiatric and neurological disorders. Additionally, research is needed to better understand the long-term effects of TC-5214 and to develop more efficient synthesis methods for the compound. Finally, research is needed to identify new potential therapeutic applications for TC-5214.

Scientific Research Applications

TC-5214 has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant properties and has been studied for use in the treatment of major depressive disorder. TC-5214 has also been studied for its potential use in the treatment of other psychiatric and neurological disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO/c1-13-6-4-9-16(2,3)15(13)8-11-17-10-5-7-14(18)12-17/h14,18H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMIRIAFOMPJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,6,6-Trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol
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1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol
Reactant of Route 3
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol
Reactant of Route 4
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol
Reactant of Route 5
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol
Reactant of Route 6
1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinol

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